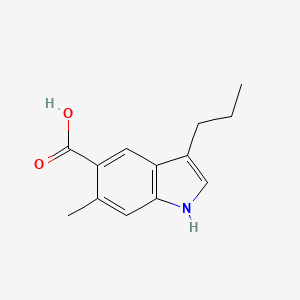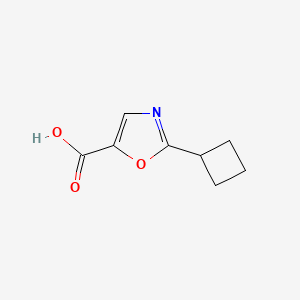
1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid, or 1MTICA, is an organic compound belonging to the class of indole carboxylic acids. It is a derivative of indole, an aromatic heterocyclic organic compound which is an important building block for many compounds of pharmaceutical and agricultural interest. 1MTICA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1MTICA has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory and antioxidant properties, and has been used in the synthesis of various indole-based compounds. Furthermore, 1MTICA has been used to study the structure-activity relationships of indole derivatives and their biological activities.
Mechanism of Action
1MTICA has been shown to interact with various receptors and enzymes, including cyclooxygenase-2 (COX-2), and to modulate their activities. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are believed to be mediated by its ability to interact with the COX-2 enzyme and to modulate its activity.
Biochemical and Physiological Effects
1MTICA has been shown to possess anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, it has been shown to possess anti-cancer properties, and to inhibit the growth of various cancer cell lines. Additionally, 1MTICA has been shown to possess anti-microbial properties, and to inhibit the growth of various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
The synthesis of 1MTICA is relatively simple, and the compound can be produced in good yields. Furthermore, the compound is relatively stable, and can be stored for long periods of time. However, the compound is not commercially available, and must be synthesized in the laboratory. Additionally, the compound has limited solubility in water, and must be dissolved in organic solvents for use in experiments.
Future Directions
1MTICA has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Future research should focus on the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research should focus on the evaluation of its safety and efficacy in animal and clinical studies. Finally, further research should focus on the development of novel analogues of 1MTICA with improved properties.
Synthesis Methods
1MTICA can be synthesized by the condensation of 1-methyl-4,5,6,7-tetrahydroindole (1MTI) and ethyl chloroformate. The reaction is carried out in the presence of anhydrous potassium carbonate, and the product is purified by column chromatography. This synthesis method has been successfully used to produce 1MTICA in good yields.
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWODZAPWWEYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)



![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)
![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)
